molecular formula C19H36O4 B13341730 (S)-2-Hydroxy-2-methyl-3-oxooctadecanoic acid

(S)-2-Hydroxy-2-methyl-3-oxooctadecanoic acid

Cat. No.: B13341730
M. Wt: 328.5 g/mol
InChI Key: JZIKBMNXHDZFAK-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Hydroxy-2-methyl-3-oxooctadecanoic acid is a complex organic compound with a unique structure that includes a hydroxy group, a methyl group, and a keto group attached to an octadecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-2-methyl-3-oxooctadecanoic acid typically involves multi-step organic reactions. One common method includes the use of Meldrum’s acid derivatives. The process often starts with the preparation of acyl Meldrum’s acid derivatives, followed by selective synthesis using reagents like samarium diiodide (SmI2) in the presence of water . This method allows for the streamlined preparation of hydroxy carboxylic acids, which are key intermediates in the synthesis of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-2-methyl-3-oxooctadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the hydroxy group.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as keto acids, secondary alcohols, and substituted carboxylic acids.

Scientific Research Applications

(S)-2-Hydroxy-2-methyl-3-oxooctadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-2-methyl-3-oxooctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. The compound can act as an inhibitor or activator of certain metabolic pathways, depending on its structural configuration and the presence of other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity

Properties

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

(2S)-2-hydroxy-2-methyl-3-oxooctadecanoic acid

InChI

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(20)19(2,23)18(21)22/h23H,3-16H2,1-2H3,(H,21,22)/t19-/m0/s1

InChI Key

JZIKBMNXHDZFAK-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[C@@](C)(C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(C)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.